molecular formula C7H10N2OS B7814738 6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one

6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7814738
M. Wt: 170.23 g/mol
InChI Key: ZLFICLXWPLFISK-UHFFFAOYSA-N
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Description

6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a sulfanyl group at the second position and a propan-2-yl group at the sixth position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription. These interactions can lead to the modulation of various cellular pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group at the second position and the propan-2-yl group at the sixth position allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research .

Properties

IUPAC Name

6-propan-2-yl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFICLXWPLFISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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